6-Bromo-7-fluoroquinoline
Overview
Description
6-Bromo-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of bromine and fluorine atoms into the quinoline ring enhances the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 7-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with ligands such as triphenylphosphine, and bases like potassium carbonate, are employed in organic solvents like toluene or dimethylformamide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted quinoline derivatives with various functional groups.
Cross-Coupling Reactions: Formation of biaryl or styryl derivatives.
Oxidation and Reduction: Formation of quinoline N-oxides or dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-7-fluoroquinoline has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is used in the development of enzyme inhibitors and receptor modulators for studying biological pathways.
Material Science: It is employed in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides
Mechanism of Action
The mechanism of action of 6-Bromo-7-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for the target. Additionally, the compound may interact with cellular receptors or DNA, leading to alterations in cellular processes and inhibition of pathogen growth .
Comparison with Similar Compounds
6-Fluoroquinoline: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-Bromoquinoline: Lacks the fluorine atom, affecting its electronic properties and applications.
6,7-Difluoroquinoline: Contains two fluorine atoms, leading to distinct chemical and biological properties
Uniqueness of 6-Bromo-7-fluoroquinoline: The combination of bromine and fluorine atoms in the quinoline ring provides a unique set of chemical and biological properties. This dual halogenation enhances the compound’s reactivity in nucleophilic substitution and cross-coupling reactions, making it a versatile intermediate in organic synthesis. Additionally, the presence of both halogens can improve the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability, making it a valuable candidate for drug development .
Properties
IUPAC Name |
6-bromo-7-fluoroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-7-4-6-2-1-3-12-9(6)5-8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKQQLFQMNCRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561532 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127827-52-5 | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127827-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70561532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-7-fluoroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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